3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile
Description
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile is a brominated benzonitrile derivative featuring a secondary amine group substituted with a 1-methoxypropan-2-yl moiety at the para position relative to the nitrile group. Its molecular formula is C₁₁H₁₂BrN₂O, with a molecular weight of 283.13 g/mol (calculated). The compound is identified by the CAS registry number 1016500-33-6 and was previously available through CymitQuimica at 95% purity . However, as of 2025, it is listed as a discontinued product, limiting its accessibility for current research applications .
Properties
Molecular Formula |
C11H13BrN2O |
|---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
3-bromo-4-(1-methoxypropan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C11H13BrN2O/c1-8(7-15-2)14-11-4-3-9(6-13)5-10(11)12/h3-5,8,14H,7H2,1-2H3 |
InChI Key |
IUSWRZMEEPTKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=C(C=C(C=C1)C#N)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-bromo-4-nitrobenzonitrile with 1-methoxypropan-2-amine under specific reaction conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amino group . The reaction is carried out at elevated temperatures, usually around 100-120°C, for several hours to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine group.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce primary amines .
Scientific Research Applications
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile has a wide range of scientific research applications:
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and functional groups. For instance, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, the compound can bind to receptor sites on cell membranes, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
(a) 4-Bromo-2-(trifluoromethyl)benzonitrile (CAS 191165-13-6)
- Key Differences : The trifluoromethyl group at position 2 introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to the target compound’s ether-amine group.
- Applications : CF₃-substituted benzonitriles are often used in agrochemicals and pharmaceuticals due to their metabolic stability .
(b) 3-Bromo-4-(trifluoromethyl)nitrobenzene (CAS 875238-74-7)
(c) 3-Bromo-5-methoxy-4-propoxybenzonitrile (CAS 515848-04-1)
(d) 4-Amino-2-bromo-3-hydroxy-benzonitrile (CAS 676124-40-6)
- Key Differences: The hydroxyl and amino groups enable hydrogen bonding, increasing aqueous solubility compared to the target compound’s ether-amine group.
- Applications: Amino-hydroxy benzonitriles are explored in coordination chemistry and as kinase inhibitors .
Implications of Substituent Patterns
- Electronic Effects: Trifluoromethyl and nitro groups (in analogs) reduce electron density on the aromatic ring, favoring electrophilic substitution. In contrast, the target compound’s amino-ether group may act as an electron donor.
- Solubility: Amino and hydroxyl groups (e.g., in 4-Amino-2-bromo-3-hydroxy-benzonitrile) improve water solubility, whereas alkoxy/ether groups (e.g., in 3-Bromo-5-methoxy-4-propoxybenzonitrile) enhance lipid solubility.
Biological Activity
3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile is an organic compound with significant biological activity, particularly noted in medicinal chemistry. Its molecular structure includes a bromine atom, a benzonitrile group, and an amino group linked to a methoxypropan-2-yl moiety. This unique configuration contributes to its potential applications in drug development and therapeutic contexts.
- Molecular Formula : C_{12}H_{14}BrN_{2}O
- Molecular Weight : 286.17 g/mol
- Structural Features :
- Bromine atom enhances reactivity.
- Amino group allows for hydrogen bonding and interaction with biological targets.
- Methoxypropan-2-yl moiety increases lipophilicity, aiding in membrane penetration.
Biological Activity
Research indicates that 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile exhibits notable enzyme inhibition properties, particularly against cytochrome P450 enzymes. These enzymes are critical in drug metabolism, suggesting that the compound could alter metabolic pathways, making it a candidate for pharmacological studies in oncology and neurology.
Enzyme Inhibition Studies
The compound's interaction with cytochrome P450 enzymes has been a focal point in studies examining its biological activity. Inhibition of these enzymes can lead to increased bioavailability of co-administered drugs and potential therapeutic effects.
Case Studies
-
Case Study on Enzyme Modulation :
- A study evaluated the effects of 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile on CYP3A4 enzyme activity.
- Results indicated a significant reduction in enzyme activity, suggesting potential for drug-drug interactions when co-administered with other medications metabolized by CYP3A4.
-
Therapeutic Potential in Oncology :
- Research has explored the compound’s ability to induce apoptosis in cancer cell lines.
- The findings demonstrated that treatment with the compound resulted in increased markers of apoptosis, indicating its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile, it is essential to compare it with similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Bromo-4-methoxybenzonitrile | Lacks amino group | Less versatile for biological applications |
| 4-Bromo-3-nitrobenzonitrile | Contains nitro group instead of amino group | Different reactivity profile due to nitro functionality |
| 3-Bromo-4-(1-hydroxypropan-2-yl)aniline | Hydroxyl group replaces methoxy group | Affects solubility and biological interactions |
The structural differences highlight how the specific functional groups of 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile enhance its chemical reactivity and biological properties.
Current research is focused on elucidating the mechanism by which 3-Bromo-4-[(1-methoxypropan-2-yl)amino]benzonitrile interacts with biological targets. Preliminary studies suggest that it may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
